molecular formula C28H44N2O2 B1663058 Oleoyl Serotonin

Oleoyl Serotonin

Cat. No.: B1663058
M. Wt: 440.7 g/mol
InChI Key: LCQKHZYXPCLVBI-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl serotonin is a fascinating compound found in the venom of Stephanoconus snails. It is an endocannabinoid-like molecule that has shown potential in counteracting learning and memory deficits by inhibiting cannabinoid receptors CB1 and CB2 . This compound has garnered interest due to its unique biological activities and potential therapeutic applications.

Scientific Research Applications

Oleoyl serotonin has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oleoyl serotonin typically involves the reaction of serotonin with oleic acid. The process can be carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of oleic acid and the amine group of serotonin .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Oleoyl serotonin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives.

Comparison with Similar Compounds

    Arachidonoyl serotonin: Another endocannabinoid-like molecule with similar inhibitory effects on cannabinoid receptors.

    N-arachidonoyl dopamine: A compound with similar structure and function, also targeting cannabinoid receptors.

Uniqueness: Oleoyl serotonin is unique due to its origin from snail venom and its specific binding sites on cannabinoid receptors . Its high selectivity for cannabinoid receptors over other ion channels and receptors further distinguishes it from similar compounds .

Properties

IUPAC Name

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQKHZYXPCLVBI-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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